molecular formula C6H2FIN2 B1343177 3-Fluoro-4-iodopyridine-2-carbonitrile CAS No. 669066-35-7

3-Fluoro-4-iodopyridine-2-carbonitrile

Cat. No. B1343177
Key on ui cas rn: 669066-35-7
M. Wt: 248 g/mol
InChI Key: CLBCNDXLHUIEBW-UHFFFAOYSA-N
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Patent
US07163951B2

Procedure details

A solution of LDA (40.9 mmol, prepared from 11.4 mL of diisopropyl amine and 16.4 mL of 2.5 M n-butyl lithium in hexanes) in 200 mL THF at −78° C. was treated with 2-cyano-3-fluoropyridine (5.0 g, 40.9 mmol) in 50 mL of THF drop-wise. After 10 minutes a solution of iodine (10.4 g, 40.9 mmol) in 10 mL of TBF was added. After 30 minutes the reaction was quenched with 40 mL of water followed by workup with aqueous sodium thiosulfate. The mixture was diluted with ether, washed with brine, dried over Na2SO4, filtered and concentrated under vacuum. The residue was subjected to silica gel chromatography eluted with 0–20% ethyl acetate in hexanes to provide 3-fluoro-4-iodopyridine-2-carbonitrile that gave proton NMR spectra consistent with theory.
Name
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
TBF
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[C:9]([C:11]1[C:16]([F:17])=[CH:15][CH:14]=[CH:13][N:12]=1)#[N:10].[I:18]I>C1COCC1>[F:17][C:16]1[C:11]([C:9]#[N:10])=[N:12][CH:13]=[CH:14][C:15]=1[I:18] |f:0.1|

Inputs

Step One
Name
Quantity
11.4 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1F
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.4 g
Type
reactant
Smiles
II
Name
TBF
Quantity
10 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 minutes the reaction was quenched with 40 mL of water
Duration
30 min
ADDITION
Type
ADDITION
Details
The mixture was diluted with ether
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
eluted with 0–20% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC=CC1I)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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